Darol E Dodd,
Linda J Pluta,
Mark A Sochaski,
Kathleen A Funk,
Russell S Thomas
PMID: 22476434
DOI:
10.1177/1091581812437974
Abstract
Male Sprague-Dawley rats were exposed to 1,2,4-tribromobenzene (TBB) by gavage for 5 days, 2, 4, and 13 weeks at 0, 2.5, 5, 10, 25, or 75 mg/kg per d. There were no TBB exposure-related clinical signs of toxicity or changes in body weight. Liver weight increases were dose and exposure time related and statistically significant at ≥10 mg/kg per d. Incidence and severity of centrilobular cytoplasmic alteration and hepatocyte hypertrophy were dose and time related. The 75 mg/kg per d group had minimally increased mitoses within hepatocytes (5 days only). Hepatocyte vacuolation was observed (13 weeks) and was considered TBB exposure related at ≥25 mg/kg per d. Concentrations of blood TBB increased linearly with dose and at 13 weeks, ranged from 0.5 to 17 µg/mL (2.5-75 mg/kg per d). In conclusion, rats administered TBB doses of 10-75 mg/kg per d for 13 weeks had mild liver effects. A no observed adverse effect level of 5 mg/kg per d was selected based on the statistically significant incidence of hepatocyte hypertrophy at doses ≥10 mg/kg per d.
J A Szymańska
PMID: 9456081
DOI:
10.1007/s002040050474
Abstract
Brominated benzenes appear in the environment and human tissues. Their detection in the environment may be as a result of their usage, e.g. hexabromobenzene (HBB), and as products of HBB degradation or metabolism. The aim of this study was to compare liver impairment in acute intoxication of mice with bromobenzene (BB), 1,2,4-tribromobenzene (1,2,4-triBB), 1,3,5-tribromobenzene (1,3,5-triBB), 1,2,4,5-tetrabromobenzene (1,2,4,5-tetraBB) and hexabromobenzene (HBB). The data for these compounds were compared with the data obtained for dibromobenzenes (1,2-dBB, 1,3-dBB, 1,4-dBB). Male Balbc mice were administered the investigated compounds in single, intraperitoneal doses equal to 20-90% of the approximate lethal dose (ALD). Acute toxicity of bromobenzenes decreases with the increase of the number of bromine atoms in the molecule. All examined compounds decreased the liver glutathione (GSH) level in a short time following administration. Later in the experiment, GSH either returned to control values or the concentration increased. Changes in alanine aminotransferase (ALT) activity in mice serum depended on the type of compound and the time of observation. BB, 1,2-dBB, 1,3-dBB and 1,2,4-triBB caused statistically significant increases (30- to 120-fold) in ALT activity. For the remaining compounds these changes were not significant being two- to threefold. Histopathological examination demonstrated that BB, 1,2-dBB, 1,3-dBB and 1,2,4-triBB resulted in coagulative or haemorrhagic necrosis in the liver central lobular zone. All investigated compounds resulted in the increase of gamma-glutamyltransferase activity in serum and malondialdehyde concentration in liver. Octanol water partition coefficient (expressed as log P) and molecular volume (log V) were calculated for all examined compounds. With the increase of lipophilicity and molecule size, the ability of the examined compounds to decrease the level of GSH in mice liver and increase ALT activity in the serum diminishes.
Y Chaisuksant,
Q Yu,
D W Connell
PMID: 9515084
DOI:
10.1006/eesa.1997.1616
Abstract
The growth rate reduction of mosquito fish (Gambusia affinis) fry was investigated with a range of sublethal exposure levels of four halobenzenes for 42 days. These compounds were found to produce growth rate reduction in mosquito fish fry at concentrations as low as 0.30, 0.18, 0.025, and 0.010 mumol liter-1 for 1,4-dibromobenzene, 1,2,3-trichlorobenzene, 1,2,4-tribomobenzene, and pentachlorobenzene, respectively. The aqueous exposure concentrations causing growth rate reduction of 50 and 10% (EC50 and EC10, respectively) for the halobenzenes were 0.067-3.4 and 0.0042-0.32 mumol liter-1, respectively. The EC50 and EC10 values are within the ranges of 5 to 8% and 0.1 to 3.9% of the LC50 values, respectively. The percentage of growth rate reduction relative to the LC50 could possibly be used to describe chronic toxicity effects of organic compounds with the aquatic organisms. The internal concentrations obtained from the analysis for the halobenzenes were generally consistent with the calculated internal concentrations. The lipid-based internal concentrations that gave 50 and 10% growth rate reductions were 8.3-27 and 0.5-1.6 mmol kg-1, respectively. These values have a more limited range than the corresponding external aqueous concentrations. The quantitative structure-activity relationships between the internal concentrations at 50 and 10% growth rate reduction and physicochemical parameters were found to be less satisfactory than those based on external aqueous concentrations.
E N Smith,
G P Carlson
PMID: 7420477
DOI:
10.1080/15287398009529893
Abstract
1,2,4-Trichlorobenzene (TCB) and 1,2,4-tribromobenzene (TBB) were administered for 7 d to rats at a dose of 1 mmol/kg.d. The animals were sacrificed at various times to observe the decline in enzyme induction. Carbon 14-labeled TCB and TBB were administered and the disposition of the radioactivity was determined. The influence of starvation and phenobarbital on the inductive effects of TCB and TBB was observed. p-Nitroanisole demethylation and EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate) detoxification increases declined with time but were still elevated 16 d after the last dose of TBB. Cytochorme P-450 and NADPH-cytochrome c reductase were alsoinduced. Tissue analysis showed greater retention of TBB than of TCB, with highest levels in the fats. More TCB than TBB was excreted in the urine, and fecal excretion was only 5-10% of the dose. The highest enzyme levels were found after 4 d of starvation following the 7 d of treatment and 6 d of recovery. Starvation resulted in increased plasma, fat, and liver concentrations and increased urinary excretion of 14C after TBB dosing. Phenobarbital treatment decreased the levels of induction by the halogenated benzenes. The results demonstrate that, on an equimolar basis, TBB leads to higher levels of induction that are maintained for longer periods than does TCB. Treatments, such as starvation and phenobarbital, that after storage in fat of these materials change the decline with time of the level of induction.
P K Freeman,
C M Haugen
PMID: 9628040
DOI:
10.1002/(SICI)1097-4660(199805)72:1<45::AID-JCTB865>3.0.CO;2-L
Abstract
The photochemical dehalogenation of 1,2,4-tribromobenzene, 1,2,3,5-tetrabromobenzene and pentachlorobenzene in open-air solutions of acetonitrile using natural and artificial sunlight as the irradiation source has been investigated. The regiochemistry of mono-dehalogenation has been determined for 1,2,4-tribromobenzene and 1,2,3,5-tetrabromobenzene. Pentachlorobenzene did not react. 1,2,4-Tribromobenzene yielded three products, 1,4-dibromobenzene, 1,3-dibromobenzene and 1,2-dibromobenzene with isomer percentages of 52 +/- 1%, 39 +/- 2% and 9 +/- 1%, respectively. 1,2,3,5-Tetrabromobenzene yielded 1,3,5-tribromobenzene, 1,2,4-tribromobenzene and 1,2,3-tribromobenzene with relative product percentages of 60 +/- 2%, 29 +/- 2%, 11 +/- 1%.